8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one
Übersicht
Beschreibung
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one, also known as DIQ, is a synthetic compound that belongs to the class of isoquinoline alkaloids. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Wirkmechanismus
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one exerts its pharmacological effects by modulating the activity of various molecular targets, including DNA topoisomerase IIα, NMDA receptors, GABA receptors, and glutamate receptors. In cancer cells, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one inhibits the activity of DNA topoisomerase IIα, leading to DNA damage and cell death. In the brain, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one modulates the activity of NMDA receptors, which are critical for synaptic plasticity and learning and memory. 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to modulate the activity of GABA receptors, which are involved in anxiety and epilepsy, and glutamate receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one induces DNA damage and cell death by inhibiting the activity of DNA topoisomerase IIα. In the brain, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one modulates the activity of NMDA receptors, leading to changes in synaptic plasticity and learning and memory. 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to modulate the activity of GABA and glutamate receptors, leading to changes in neurotransmission and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has several advantages for laboratory experiments, including its high potency and selectivity for various molecular targets, its ability to cross the blood-brain barrier, and its well-characterized pharmacological effects. However, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one, including its potential applications in cancer therapy, neuroprotection, and cognitive enhancement. Further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects, as well as its potential side effects and toxicity. Additionally, the development of new synthetic methods and analogs of 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties. Finally, the use of 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one as a tool to study the molecular and cellular basis of various diseases and disorders may provide new insights into their pathophysiology and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been shown to exhibit anti-cancer activity by inhibiting the activity of DNA topoisomerase IIα, a critical enzyme that is overexpressed in many cancer cells. Additionally, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. In neuroscience, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and learning and memory. Furthermore, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been shown to modulate the activity of GABAergic and glutamatergic neurotransmission, which are involved in various neurological disorders.
Eigenschaften
IUPAC Name |
8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrido[2,1-b]quinazolin-11-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-12-11-15-5-1-2-6-16(15)13-24)17-9-10-20-23-19-8-4-3-7-18(19)22(27)25(20)14-17/h1-10,14H,11-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVQUVNRYVSBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C(=NC5=CC=CC=C5C4=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.